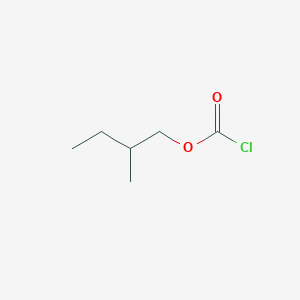

2-甲基丁基氯甲酸酯

描述

2-Methylbutyl chloroformate is a chemical compound involved in various organic synthesis processes. It is known for participating in reactions that demonstrate unique chemical behaviors and is used in the derivatization of certain compounds for analytical purposes.

Synthesis Analysis

The thermal decomposition of 2-methylbutyl chloroformate in the liquid phase proceeds via a 1,3-hydride shift, leading to the formation of 2-chloro-3-methylbutane and 3-methylbut-1-ene. This reaction highlights a mechanism involving a protonated cyclopropane intermediate, suggesting a kinetically controlled substitution process (Dupuy, Goldsmith, & Hudson, 1973).

Molecular Structure Analysis

The molecular structure of 2-methylbutyl chloroformate includes a methylbutyl group attached to a chloroformate moiety. While specific studies on its molecular structure analysis were not found in the presented research, related compounds' analyses suggest the importance of understanding the spatial arrangement for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloroformates, including 2-methylbutyl chloroformate, are known for their reactivity as derivatizing agents in gas chromatography, offering rapid esterification of carboxylic acids and amino groups. This reactivity underscores their utility in analytical chemistry for modifying chemical functionalities to enhance detection and analysis (Hušek, 1998).

Physical Properties Analysis

The physical properties of 2-methylbutyl chloroformate, such as boiling point, melting point, and solubility, were not directly detailed in the available research. However, these properties are crucial for handling and applying this compound in laboratory settings, influencing its storage, manipulation, and application in synthesis reactions.

Chemical Properties Analysis

The chemical properties of 2-methylbutyl chloroformate include its reactivity towards nucleophiles, stability under various conditions, and potential to participate in various organic transformations. Its role in forming carbamates through the reaction with amines highlights its versatility as a reagent in organic synthesis and analytical applications, such as in the derivatization for chromatographic analysis (Lundh & Akesson, 1993).

科学研究应用

根管治疗:2-甲基丁基氯甲酸酯,属于氯仿类,已被研究作为根管治疗中古塔珀查尖塞的增塑剂的替代品,提高了职业健康和古塔珀查的溶剂能力(Wennberg & Orstavik, 1989)。

化学动力学教育:该化合物的水解过程是物理化学中理想的实验,用于教授速率测量和一级动力学,因为其准备和数据获取时间较短(Seoud & Takashima, 1998)。

环境科学:在对流层中测量氯仿甲基提供了有关OH反应池强度的宝贵见解,这有助于理解其他气体的大气行为(Lovelock, 1977)。

化学分析:2-甲基丁基氯甲酸酯用于衍生化和分散液-液微萃取方法,用于测定食品、化妆品和水等各种样品中的对羟基苯甲酸酯,展示了其在分析化学中的作用(Jain et al., 2013)。

聚合物科学:在聚合物科学领域,研究表明其在通过环氧开环聚合合成两性接枝共聚物中的作用,突显了其在材料科学中的重要性(Nuyken, Sánchez, & Voit, 1997)。

毒理学:对氯仿甲基中毒的研究揭示了其对中枢神经系统和轻度肝肾功能的影响,强调了了解其毒理学特征的重要性(Stewart, 1971)。

环境工程:研究还包括其在改善涡轮发电机部件清洁过程中的应用,减少环境影响同时提高效率和安全性(Bailey, O'Shanka, & Corley, 1993)。

安全和危害

未来方向

Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .

属性

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutyl chloroformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

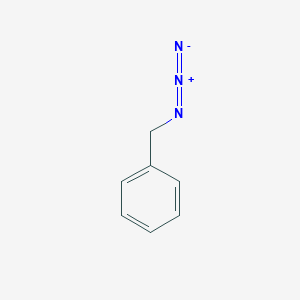

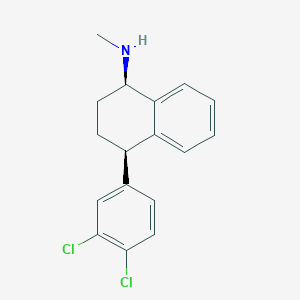

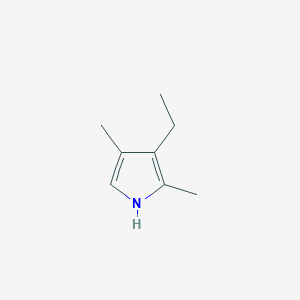

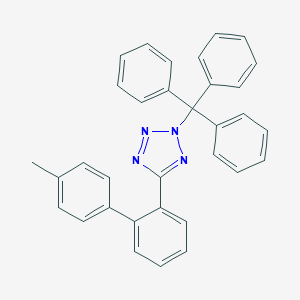

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)